1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid is a heterocyclic compound notable for its complex structure and potential applications in various scientific fields. This compound features a piperidine ring with a carboxylic acid functional group, contributing to its chemical reactivity and biological activity. The molecular formula is and it has a molecular weight of approximately 347.8 g/mol.
This compound can be classified as a piperidine derivative, specifically containing a pyridazine moiety. It is synthesized for research purposes and is available from various chemical suppliers, indicating its significance in pharmaceutical and medicinal chemistry. Its unique structure allows for exploration in drug design and development.
The synthesis of 1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid typically involves multi-step synthetic routes utilizing various reagents. One common method includes the reaction of 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine with piperidine derivatives in the presence of suitable solvents and catalysts.
The synthetic pathway may involve:
Advanced synthetic techniques such as microwave-assisted synthesis or flow chemistry may also be employed to enhance efficiency and reduce reaction times.
The molecular structure of 1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid can be represented using various chemical notation systems:
InChI=1S/C17H18ClN3O3/c1-11-2-3-13(10-14(11)18)21-16(22)5-4-15(19-21)20-8-6-12(7-9-20)17(23)24/h2-5,10,12H,6-9H2,1H3,(H,23,24)CC1=C(C=C(C=C1)N2C(=O)C=CC(=N2)N3CCC(CC3)C(=O)O)Cl.The compound's structural data indicates the presence of multiple functional groups that influence its reactivity and interactions with biological targets. The arrangement of atoms within the molecule suggests potential sites for further modification to enhance pharmacological properties.
The compound can participate in various chemical reactions typical for heterocycles:
Reactions involving this compound may be analyzed using techniques such as:
The mechanism by which 1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid exerts its effects is not fully elucidated but may involve:
Research into similar compounds suggests that modifications to the piperidine or pyridazine moieties can significantly alter biological activity, making this compound a candidate for further pharmacological studies.
The compound typically exhibits:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy can provide insights into functional groups present, while thermal analysis can reveal stability profiles under various conditions.
This compound has potential applications in:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5